molecular formula C12H15Cl2N5O2S B3037412 1-((2,5-Dichlorophenyl)sulfonyl)-N3,N3,N5,N5-tetramethyl-1H-1,2,4-triazole-3,5-diamine CAS No. 478032-18-7

1-((2,5-Dichlorophenyl)sulfonyl)-N3,N3,N5,N5-tetramethyl-1H-1,2,4-triazole-3,5-diamine

Cat. No. B3037412
CAS RN: 478032-18-7
M. Wt: 364.3 g/mol
InChI Key: RDINLJGAFXGDIW-UHFFFAOYSA-N
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Description

1-((2,5-Dichlorophenyl)sulfonyl)-N3,N3,N5,N5-tetramethyl-1H-1,2,4-triazole-3,5-diamine is a useful research compound. Its molecular formula is C12H15Cl2N5O2S and its molecular weight is 364.3 g/mol. The purity is usually 95%.
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Scientific Research Applications

Green Energetic Materials

A series of nitrogen-rich Energetic Materials (EMs) have been developed, leveraging compounds like 1H-1,2,4-triazole-3,5-diamine derivatives. These materials demonstrate improved sensitivity, thermostability, and extremely low toxicity, making them suitable for a variety of civil and defense applications, including solid propellants and gas generators for fire-extinguishing systems (Shlomovich et al., 2017).

Synthesis and Anticancer Properties

1,2,3-Triazole derivatives containing sulfonyl groups have shown significant promise in medicinal chemistry and drug design. The synthesis of 2-(phenylsulfonyl)-2H-1,2,3-triazole, for instance, has exhibited moderate anticancer activity against various cancer cell lines, highlighting the potential of such compounds in therapeutic applications (Salinas-Torres et al., 2022).

Applications in Organic Synthesis

N-Sulfonyl-1,2,3-triazole is an important class of compounds used in synthesizing various nitrogen-containing organic compounds, especially heterocyclic or amino-substituted aromatic rings. Its application in organic synthesis provides a pathway for constructing a range of organic compounds, indicating its versatility and utility in chemical research (Zhang et al., 2020).

Development of Drug Candidates

Derivatives of 1,2,4-triazole have been investigated for their therapeutic potential. For instance, certain derivatives have been synthesized and evaluated for their biological potential, including inhibitory effects on α-glucosidase enzyme, indicating potential applications in treating conditions like type II diabetes (ur-Rehman et al., 2018).

Corrosion Inhibition

Triazole derivatives have also been studied for their efficacy in corrosion inhibition. For example, 3,5-bis(4-methylthiophenyl)-4H-1,2,4-triazole has shown promising results in protecting mild steel from corrosion in acidic environments (Lagrenée et al., 2002).

Sulfonated Polyimide Ionomer

The development of sulfonated polyimide (SPI) copolymers containing derivatives of 1H-1,2,4-triazole has led to materials with significant properties like solubility in polar organic solvents and high thermal stability. These properties make them suitable for applications in areas like proton conductive membranes (Saito et al., 2011).

properties

IUPAC Name

1-(2,5-dichlorophenyl)sulfonyl-3-N,3-N,5-N,5-N-tetramethyl-1,2,4-triazole-3,5-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15Cl2N5O2S/c1-17(2)11-15-12(18(3)4)19(16-11)22(20,21)10-7-8(13)5-6-9(10)14/h5-7H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDINLJGAFXGDIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NN(C(=N1)N(C)C)S(=O)(=O)C2=C(C=CC(=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15Cl2N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-((2,5-Dichlorophenyl)sulfonyl)-N3,N3,N5,N5-tetramethyl-1H-1,2,4-triazole-3,5-diamine
Reactant of Route 2
Reactant of Route 2
1-((2,5-Dichlorophenyl)sulfonyl)-N3,N3,N5,N5-tetramethyl-1H-1,2,4-triazole-3,5-diamine
Reactant of Route 3
Reactant of Route 3
1-((2,5-Dichlorophenyl)sulfonyl)-N3,N3,N5,N5-tetramethyl-1H-1,2,4-triazole-3,5-diamine
Reactant of Route 4
Reactant of Route 4
1-((2,5-Dichlorophenyl)sulfonyl)-N3,N3,N5,N5-tetramethyl-1H-1,2,4-triazole-3,5-diamine
Reactant of Route 5
1-((2,5-Dichlorophenyl)sulfonyl)-N3,N3,N5,N5-tetramethyl-1H-1,2,4-triazole-3,5-diamine
Reactant of Route 6
Reactant of Route 6
1-((2,5-Dichlorophenyl)sulfonyl)-N3,N3,N5,N5-tetramethyl-1H-1,2,4-triazole-3,5-diamine

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